Calcium tetrafluoroborate

Description

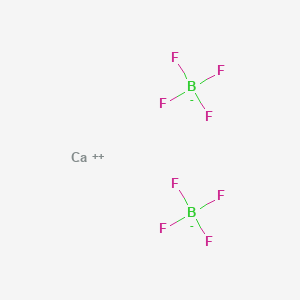

Structure

2D Structure

Properties

IUPAC Name |

calcium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929994 | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-93-2, 15978-68-4 | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Routes and Mechanisms of Calcium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and key experimental considerations for producing calcium tetrafluoroborate (B81430). Both the hydrated and anhydrous forms of this important chemical compound are discussed, with a focus on providing actionable data and procedural insights for laboratory and developmental applications.

Introduction

Calcium tetrafluoroborate, Ca(BF₄)₂, is a chemical compound of increasing interest in various fields, including its use as an electrolyte in calcium-ion batteries, a potential alternative to lithium-ion technology. Its synthesis, particularly in the anhydrous form, presents unique challenges that are critical to understand for successful application. This guide details the primary synthesis routes, the underlying reaction mechanisms, and provides a compilation of relevant experimental data.

Synthesis of Hydrated this compound (Ca(H₂O)₄(BF₄)₂)

The most common and commercially available form of this compound is its tetrahydrate, which has been structurally elucidated as Ca(H₂O)₄(BF₄)₂. This form is typically prepared through an aqueous acid-base neutralization reaction.

Reaction Scheme and Mechanism

The fundamental reaction involves the neutralization of a calcium base, such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), with tetrafluoroboric acid (HBF₄).

Overall Reaction with Calcium Carbonate: CaCO₃(s) + 2HBF₄(aq) → Ca(BF₄)₂(aq) + H₂O(l) + CO₂(g)

Overall Reaction with Calcium Hydroxide: Ca(OH)₂(s) + 2HBF₄(aq) → Ca(BF₄)₂(aq) + 2H₂O(l)

The mechanism is a straightforward acid-base neutralization. In the case of calcium carbonate, the tetrafluoroboric acid protonates the carbonate anion, leading to the formation of carbonic acid (H₂CO₃), which readily decomposes into water and carbon dioxide. With calcium hydroxide, the protons from the acid react with the hydroxide ions to form water. The resulting calcium cations (Ca²⁺) and tetrafluoroborate anions (BF₄⁻) remain in solution.

Experimental Protocol

The following is a general experimental procedure for the synthesis of hydrated this compound:

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer and, if using calcium carbonate, a gas outlet, is charged with a stoichiometric amount of calcium carbonate or calcium hydroxide.

-

Addition of Acid: A solution of tetrafluoroboric acid (typically 48-50% in water) is added dropwise to the stirred suspension of the calcium base at room temperature. The addition should be slow to control the effervescence if using calcium carbonate.

-

Reaction Completion: The mixture is stirred until the solid calcium base has completely dissolved and gas evolution has ceased. The resulting solution is typically clear.

-

Isolation: The hydrated this compound can be isolated by slow evaporation of the water. This process should be carried out at a low temperature to minimize hydrolysis of the tetrafluoroborate anion.

-

Purification: Recrystallization from water can be performed to further purify the product.

Quantitative Data

| Parameter | Value/Range | Reference(s) |

| Purity (Commercial) | 95% | |

| Calcium Content (Commercial Hydrate) | min. 12% |

Synthesis of Anhydrous this compound

For many applications, particularly in electrochemistry, the anhydrous form of this compound is required. The dehydration of the hydrated salt is challenging due to the hydrolysis of the tetrafluoroborate anion at elevated temperatures. Therefore, direct synthesis routes under anhydrous conditions are preferred.

Synthesis from Calcium Fluoride (B91410) and Boron Trifluoride Etherate

A promising route for the synthesis of anhydrous this compound involves the reaction of calcium fluoride (CaF₂) with boron trifluoride etherate (BF₃·OEt₂).

Overall Reaction: CaF₂(s) + 2BF₃·OEt₂(l) → Ca(BF₄)₂(s) + 2Et₂O(g)

Reaction Mechanism

In this reaction, boron trifluoride, a strong Lewis acid, is provided by its diethyl ether complex. The BF₃ coordinates to the fluoride ions on the surface of the solid calcium fluoride lattice. This interaction facilitates the abstraction of a fluoride anion from CaF₂ to form the tetrafluoroborate anion (BF₄⁻). The reaction is driven forward by the formation of the stable tetrafluoroborate anion and the removal of the volatile diethyl ether.

Experimental Protocol (Proposed)

-

Reactant Preparation: Anhydrous calcium fluoride and boron trifluoride etherate are used. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: A Schlenk flask or a similar apparatus suitable for reactions under inert atmosphere is charged with anhydrous calcium fluoride.

-

Addition of BF₃·OEt₂: Boron trifluoride etherate is added to the calcium fluoride.

-

Reaction Conditions: The reaction mixture is stirred, and the temperature may need to be elevated to facilitate the reaction and drive off the diethyl ether. The optimal temperature and reaction time would need to be determined empirically.

-

Isolation and Purification: After the reaction is complete, any remaining volatile components are removed under vacuum. The resulting solid is anhydrous this compound. Purification may be achieved by washing with a non-coordinating, anhydrous solvent.

Challenges and Considerations

The handling of boron trifluoride etherate requires care as it is corrosive and reacts with moisture. The success of this synthesis depends on the effective interaction between the liquid BF₃·OEt₂ and the solid CaF₂.

Formation of the Tetrafluoroborate Anion

The synthesis of tetrafluoroborate salts often begins with the formation of the tetrafluoroborate anion itself, typically from boric acid (H₃BO₃) and hydrofluoric acid (HF).

Overall Reaction: B(OH)₃ + 4HF ⇌ HBF₄ + 3H₂O

The reaction proceeds through a series of stepwise fluorination and dehydration steps.

Data Summary

| Compound | Synthesis Route | Purity | Yield

An In-depth Technical Guide to the Physicochemical Properties of Anhydrous Calcium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium tetrafluoroborate (B81430), Ca(BF₄)₂, is a chemical compound of increasing interest, primarily driven by its potential applications in next-generation energy storage solutions, specifically calcium-ion batteries.[1][2] Unlike its hydrated counterpart, the anhydrous form is crucial for electrochemical applications where water content must be minimized to prevent undesirable side reactions.[3][4] This guide provides a comprehensive overview of the physicochemical properties of anhydrous calcium tetrafluoroborate, drawing a clear distinction from its hydrated form. It is intended to be a valuable resource for researchers in materials science, electrochemistry, and synthetic chemistry. While its direct application in drug development is not prominent in current literature, its properties as a Lewis acid could be of interest in the synthesis of complex organic molecules.[5]

Physicochemical Properties

General Properties

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Chemical Formula | Ca(BF₄)₂ | Ca(H₂O)₄(BF₄)₂ |

| Molecular Weight | 213.68 g/mol | 285.76 g/mol [1] |

| Appearance | White solid | White crystalline solid[4] |

| Hygroscopicity | Assumed to be highly hygroscopic | Hygroscopic |

Structural Properties

The crystal structures of the anhydrous and hydrated forms of this compound are distinctly different.

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Crystal System | Orthorhombic[1][2] | Triclinic[1] |

| Unit Cell Volume | ~1100 ų (for Z=8)[1][2] | 481.65 ų[1] |

The orthorhombic crystal structure of anhydrous Ca(BF₄)₂ was reported by Jordan et al. in 1975, though detailed crystallographic data from this source is not widely available.[1][2]

Thermal Properties

The thermal stability of anhydrous this compound is a critical parameter for its application in high-temperature environments, such as in certain battery technologies.

| Property | Value |

| Decomposition Temperature | 280-285 °C[6] |

In contrast, the hydrated form undergoes a two-step decomposition at 158 °C and 240 °C, with the remaining water believed to facilitate anion hydrolysis at temperatures above 170 °C.[1][4]

Solubility

Anhydrous this compound is known to be soluble in specific organic solvents used in electrochemical applications. However, detailed quantitative solubility data is sparse.

| Solvent | Solubility |

| Water | Soluble (hydrolyzes) |

| Acetonitrile | Soluble (qualitative) |

| Ethylene Carbonate / Propylene Carbonate | Soluble (used in electrolyte formulations)[1][2] |

The tetrafluoroborate anion (BF₄⁻) is known to be slightly sensitive to hydrolysis.[7]

Experimental Protocols

The synthesis of high-purity, anhydrous this compound is acknowledged to be challenging ("not trivial").[3][4] The primary difficulty lies in the complete removal of water from the hydrated salt without inducing hydrolysis of the tetrafluoroborate anion.[4]

Synthesis of Anhydrous this compound (Conceptual)

Method 1: From Calcium Carbonate and Tetrafluoroboric Acid

This method involves the reaction of a calcium salt with tetrafluoroboric acid, followed by rigorous drying.

-

Reaction: CaCO₃ + 2HBF₄ → Ca(BF₄)₂ + H₂O + CO₂

-

Procedure:

-

Slowly add a stoichiometric amount of calcium carbonate to a solution of tetrafluoroboric acid (HBF₄) in a suitable non-aqueous solvent under an inert atmosphere.

-

The reaction mixture should be stirred until the cessation of gas evolution (CO₂).

-

The resulting solution is filtered to remove any unreacted starting material.

-

The solvent is removed under vacuum.

-

The resulting solid is subjected to high-temperature vacuum drying to remove any residual water and solvent. The temperature must be carefully controlled to avoid thermal decomposition.

-

Method 2: Dehydration of Hydrated this compound

This approach involves the dehydration of the commercially available hydrated salt.

-

Procedure:

-

Place the hydrated this compound in a vacuum oven.

-

Gradually increase the temperature while maintaining a high vacuum.

-

The dehydration process needs to be carefully monitored, as temperatures above 170 °C can lead to hydrolysis of the tetrafluoroborate anion in the presence of residual water.[4]

-

Characterization

The following techniques are essential for confirming the synthesis of anhydrous this compound and determining its purity:

-

Powder X-ray Diffraction (PXRD): To confirm the orthorhombic crystal structure and the absence of hydrated phases.[1]

-

Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature and confirm the absence of water.[4]

-

Karl Fischer Titration: To quantify the residual water content.[3]

Applications

Energy Storage

The most significant application of anhydrous this compound is as a salt in the electrolyte for rechargeable calcium-ion batteries.[1][2] The high stability and electrochemical window of the tetrafluoroborate anion are advantageous in this context.

Lewis Acid Catalysis

Calcium salts with weakly coordinating anions, such as tetrafluoroborate, can function as Lewis acid catalysts in organic synthesis.[5] While specific examples detailing the use of Ca(BF₄)₂ are not widespread, it can be inferred that it could catalyze reactions such as Friedel-Crafts alkylations, aldol (B89426) condensations, and other transformations that are promoted by Lewis acids.

The general mechanism for Lewis acid catalysis by Ca²⁺ involves the coordination of the calcium ion to a Lewis basic site on a substrate, thereby activating it towards nucleophilic attack.

Visualizations

Logical Relationship: Anhydrous vs. Hydrated Ca(BF₄)₂

Caption: Key distinctions between anhydrous and hydrated this compound.

Experimental Workflow: Synthesis and Characterization

References

- 1. cristal.org [cristal.org]

- 2. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tdx.cat [tdx.cat]

- 7. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

Crystal structure analysis of Calcium tetrafluoroborate hydrates

An In-depth Technical Guide to the Crystal Structure of Calcium Tetrafluoroborate (B81430) Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium tetrafluoroborate hydrates, focusing on the definitive characterization of its tetrahydrate form. Historically, the hydration state of this compound, denoted as Ca(BF₄)₂·xH₂O, was ambiguous, with various studies suggesting different values for 'x'.[1][2] Recent research using ab initio methods on laboratory powder diffraction data has resolved this ambiguity, reformulating the compound as Ca(H₂O)₄(BF₄)₂.[3][4] This clarification is crucial for applications such as in calcium-based rechargeable batteries, where the precise chemical formula and structure are paramount.[4][5]

Crystal Structure and Data

The crystal structure of this compound tetrahydrate was determined to be triclinic, belonging to the P1 space group.[1] The structure is not composed of interstitial water molecules; instead, all four water molecules are directly coordinated to the calcium cation.[3][4][6] The coordination sphere of the calcium ion is a [CaO₄F₄] square antiprism.[3][4][7] These antiprisms share fluorine corners with the [BF₄] tetrahedra, creating one-dimensional, infinite ribbons that extend along the[8] direction.[1][4][5] The overall three-dimensional cohesion of the crystal is achieved through an intricate network of H···F and H···O hydrogen bonds that link these ribbons together.[3][4][6] This compound is isostructural with calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O.[3][4]

Crystallographic Data

The quantitative crystallographic data for Ca(H₂O)₄(BF₄)₂ determined at 293 K are summarized below.

| Parameter | Value | Citation(s) |

| Chemical Formula | Ca(H₂O)₄(BF₄)₂ | [3][4] |

| Formula Weight (Mr) | 285.76 | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [1] |

| Unit Cell Dimensions | ||

| a (Å) | 5.5192 (3) | [1] |

| b (Å) | 7.6756 (3) | [1] |

| c (Å) | 11.6518 (5) | [1] |

| α (°) | 77.439 (3) | [1] |

| β (°) | 89.579 (3) | [1] |

| γ (°) | 88.625 (2) | [1] |

| Volume (V) (ų) | 481.65 (4) | [1] |

| Z | 2 | [1] |

| Radiation Type | Cu Kα (λ = 1.540560 Å) | [1] |

Hydrogen Bonding Data

Key hydrogen bond distances and angles are crucial for understanding the inter-ribbon connections.

| Donor–H···Acceptor (D–H···A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Citation(s) |

| O1–H11···O3ⁱ | 0.84 (4) | 2.19 (4) | 2.859 (14) | 138 (4) | [1] |

| O1–H12···F2ⁱⁱ | 0.83 (7) | 2.17 (6) | 2.925 (14) | 151 (5) | [1] |

| O2–H21···O4ⁱⁱⁱ | 0.86 (3) | 2.23 (5) | 3.015 (13) | 152 (6) | [1] |

| O2–H22···F2ⁱᵛ | 0.88 (2) | 2.18 (3) | 3.041 (12) | 170 (7) | [1] |

Experimental Protocols

The definitive crystal structure was solved and refined from powder diffraction data as single crystals were not available.[1]

Powder X-ray Diffraction (PXRD)

-

Sample Preparation : The commercial calcium bis(tetrafluoroborate) hydrate (B1144303) (Ca(BF₄)₂·xH₂O, from Alfa Aesar) was used.[1][5][7] Two different powder diffraction patterns were collected, with the sample either pressed or dusted onto a horizontal holder to account for preferred orientation effects.[1][5][7]

-

Instrumentation : Data was collected on a D501 Siemens Bragg–Brentano diffractometer.[1][5][7]

-

Data Analysis and Structure Solution :

-

Indexing : The diffraction patterns were first indexed using the McMaille software, which identified a triclinic unit cell.[1][7]

-

Intensity Extraction : The cell parameters were confirmed and intensities were extracted using the Le Bail method implemented in the FULLPROF software suite.[1][5]

-

Structure Solution : An initial structural model was obtained using the direct-space method in the ESPOIR software.[4][5] The starting model utilized a [CaF₈] square antiprism from the known anhydrous Ca(BF₄)₂ structure, which was moved randomly in the triclinic cell along with two boron and five oxygen atoms.[1][5]

-

Refinement : The final structure, including the positions of non-hydrogen atoms, was refined using the Rietveld method.[4][7]

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA) : TGA was performed to study the thermal decomposition of the hydrate.[2][5] The analysis showed a two-step decomposition process at 158 °C and 240 °C, with initial weight losses corresponding to approximately two water molecules.[1][2][7] It is believed that the remaining water persists at higher temperatures and participates in anion hydrolysis above 170 °C.[1][7]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : IR spectroscopy was used to confirm the presence of water in the compound.[6]

-

¹¹B MAS NMR Spectroscopy : The results from ¹¹B Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy were in agreement with the crystal structure analysis.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structural relationships within Ca(H₂O)₄(BF₄)₂.

Caption: Experimental workflow for the crystal structure determination of Ca(H₂O)₄(BF₄)₂.

Caption: Coordination environment and connectivity in the Ca(H₂O)₄(BF₄)₂ crystal structure.

References

- 1. cristal.org [cristal.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Thermal Stability and Decomposition of Calcium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) is a salt of significant interest in various scientific fields, including its emerging application as an electrolyte in calcium-ion batteries. A thorough understanding of its thermal stability and decomposition pathway is critical for its synthesis, storage, handling, and application, particularly in high-temperature environments. This technical guide provides a comprehensive overview of the thermal behavior of both hydrated and anhydrous forms of calcium tetrafluoroborate, compiling available quantitative data, detailing experimental protocols, and visualizing the decomposition processes.

Thermal Decomposition of Hydrated this compound (Ca(H₂O)₄(BF₄)₂)

Recent crystallographic studies have reformulated the hydrated form of this compound as tetraaquadichloridocalcium(II), Ca(H₂O)₄(BF₄)₂. Its thermal decomposition is a multi-step process involving dehydration and subsequent anion hydrolysis.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) of hydrated this compound reveals a two-stage decomposition process. The data is summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| Stage 1 | ~158 | 14.3 | Dehydration (Loss of approx. 2 water molecules) |

| Stage 2 | ~240 | 52.5 | Further dehydration and anion hydrolysis |

Note: The exact weight loss and temperature ranges can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Proposed Decomposition Pathway

The decomposition of hydrated this compound is complex due to the involvement of water molecules in the breakdown of the tetrafluoroborate anion. The process can be visualized as follows:

Thermal Decomposition of Anhydrous this compound (Ca(BF₄)₂)

The thermal decomposition of anhydrous this compound occurs at a higher temperature compared to its hydrated form and follows a more direct decomposition pathway.

Quantitative Thermal Analysis Data

While detailed TGA/DSC curves for anhydrous Ca(BF₄)₂ are not widely available in the literature, the final decomposition has been reported to occur in the following temperature range, yielding gaseous boron trifluoride and solid calcium fluoride (B91410).

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Residue |

| Single Stage | 280 - 285 | BF₃ | CaF₂ |

Decomposition Reaction and Pathway

The thermal decomposition of anhydrous this compound can be represented by the following chemical equation:

Ca(BF₄)₂ (s) → CaF₂ (s) + 2BF₃ (g)

This process involves the breakdown of the tetrafluoroborate anions, leading to the formation of the thermodynamically stable calcium fluoride and the release of gaseous boron trifluoride.

Experimental Protocols

The following section details a typical experimental setup for the thermal analysis of this compound. Given the hygroscopic nature of the anhydrous form, special handling procedures are required.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) of Anhydrous Ca(BF₄)₂

This protocol is based on methodologies reported for the analysis of synthesized anhydrous this compound.

Objective: To determine the thermal stability and identify the gaseous decomposition products of anhydrous Ca(BF₄)₂.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) (e.g., NETZSCH TGA/STA 449 F5 Jupiter with QMS 403 Aëolos).

-

Inert atmosphere glovebox for sample preparation.

Materials:

-

Anhydrous this compound (Ca(BF₄)₂) powder.

-

Alumina (B75360) (Al₂O₃) crucible.

-

High-purity Argon (Ar) gas.

Procedure:

-

Sample Preparation (inside a glovebox):

-

Transfer approximately 8 mg of anhydrous Ca(BF₄)₂ powder into a pre-weighed alumina crucible.

-

Record the exact sample mass.

-

-

TGA-MS Instrument Setup:

-

Place the crucible containing the sample into the TGA instrument, ensuring the transfer is performed under an inert atmosphere or as quickly as possible to minimize exposure to moisture.

-

Purge the TGA furnace with high-purity argon at a flow rate of 10 mL/min for a sufficient time to ensure an inert environment.

-

-

Thermal Analysis Program:

-

Heat the sample from room temperature to 500 °C.

-

Set a constant heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Continuously record the sample mass (TGA data) and the mass-to-charge ratio of the evolved gases (MS data) as a function of temperature.

-

-

Data Analysis:

-

Plot the TGA curve (weight % vs. temperature) to identify the onset and completion temperatures of decomposition and the percentage weight loss.

-

Analyze the MS data to identify the gaseous species evolved at different temperatures. For the decomposition of anhydrous Ca(BF₄)₂, characteristic ions for BF₃ would be monitored.

-

Conclusion

The thermal stability of this compound is highly dependent on its hydration state. The hydrated form, Ca(H₂O)₄(BF₄)₂, undergoes a multi-step decomposition starting with dehydration at relatively low temperatures, followed by a more complex anion hydrolysis. In contrast, anhydrous Ca(BF₄)₂ is thermally more stable, decomposing in a single step at approximately 280-285 °C to yield calcium fluoride and boron trifluoride. For applications requiring high thermal stability, the use of the anhydrous salt and the stringent exclusion of water are paramount. The provided data and protocols serve as a valuable resource for researchers and professionals working with this compound, enabling a better understanding and control of its behavior under thermal stress.

The Solubility of Calcium Tetrafluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) in various organic solvents. While comprehensive quantitative data remains elusive in publicly available literature, this document compiles existing qualitative and semi-quantitative information, outlines detailed experimental protocols for determining precise solubility, and discusses the relevance of calcium ions in biological signaling pathways, a critical aspect for drug development professionals.

Introduction to Calcium Tetrafluoroborate

This compound, with the chemical formula Ca(BF₄)₂, is an inorganic salt that has garnered significant interest in various fields, particularly in the development of calcium-ion batteries due to its relatively high ionic conductivity and electrochemical stability.[1][2] It typically exists as a hydrate, Ca(H₂O)₄(BF₄)₂, in its solid form.[3] For many applications, especially in electrochemistry and organic synthesis, understanding its solubility in non-aqueous, organic solvents is paramount. Tetrafluoroborate salts, in general, are often more soluble in organic solvents compared to their halide or nitrate (B79036) counterparts, a property attributed to the weakly coordinating nature of the BF₄⁻ anion.[1][4]

Solubility of this compound in Organic Solvents

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the known qualitative and semi-quantitative solubility of this compound in various organic solvents. This information is primarily derived from studies where Ca(BF₄)₂ was used as an electrolyte salt.

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data (at ambient temperature) | Citation(s) |

| Carbonates | Ethylene Carbonate (EC) | Soluble | Used in electrolyte mixtures | [3] |

| Propylene Carbonate (PC) | Soluble | Used in electrolyte mixtures | [3][5] | |

| Nitriles | Acetonitrile (B52724) (ACN) | Soluble | ≥ 0.5 M | [2] |

| Alcohols | Ethanol | Likely Soluble | No data available | [6] |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | No data available | |

| Diethyl Ether | Likely Insoluble | No data available | [7] | |

| Ketones | Acetone | Likely Soluble | No data available | |

| Amides | N,N-Dimethylformamide (DMF) | Likely Soluble | No data available | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble | No data available |

Note: "Likely Soluble" or "Likely Insoluble" is inferred from the general behavior of tetrafluoroborate salts and the polarity of the solvents.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

Anhydrous this compound (Ca(BF₄)₂)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

A method for quantifying calcium concentration, such as:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

-

Atomic Absorption Spectroscopy (AAS)

-

Ion Chromatography (IC)

-

Complexometric titration with EDTA[8]

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous Ca(BF₄)₂ to a known volume of the anhydrous organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus.[9][10]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully draw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microcrystals.

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration range suitable for the chosen analytical technique.

-

-

Quantification of Calcium Concentration:

-

Prepare a series of calibration standards of Ca(BF₄)₂ of known concentrations in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using the selected analytical method (ICP-OES, AAS, IC, or titration).

-

Construct a calibration curve from the standards and determine the concentration of calcium in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

The following workflow diagram illustrates the experimental process for determining the solubility of this compound.

Relevance to Drug Development: Calcium Signaling Pathways

For professionals in drug development, the "calcium" in this compound is of significant interest due to the ubiquitous role of calcium ions (Ca²⁺) as a second messenger in cellular signaling.[11] Disruptions in calcium signaling are implicated in a multitude of diseases, making the components of these pathways attractive drug targets.[12][13] While this compound itself is not directly used to modulate these pathways in a therapeutic context, understanding the fundamental mechanisms of calcium signaling is crucial.

One of the most critical calcium signaling pathways involves the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11]

-

Phospholipase C (PLC) Activation: A variety of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate PLC upon ligand binding.

-

IP₃ and DAG Production: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.[14]

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular Ca²⁺ concentration.

-

Downstream Effects: The elevated cytoplasmic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). The increased Ca²⁺ also binds to and activates other proteins like calmodulin, which in turn modulates the activity of a host of other enzymes and transcription factors, leading to various cellular responses such as proliferation, differentiation, and apoptosis.[15]

The following diagram illustrates this pivotal signaling pathway.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is sparse, its utility in electrochemical applications confirms its solubility in key polar aprotic solvents like acetonitrile and carbonate mixtures. This guide provides a framework for researchers to determine precise solubility values through a detailed experimental protocol. Furthermore, the connection to fundamental calcium signaling pathways highlights the broader relevance of calcium ions in biological contexts, offering valuable insights for professionals in drug discovery and development. Future research dedicated to systematically quantifying the solubility of this compound would be a valuable contribution to the fields of materials science and synthetic chemistry.

References

- 1. Tetrafluoroborate [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. cristal.org [cristal.org]

- 4. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Cadmium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. chemdotes.discourse.group [chemdotes.discourse.group]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium signaling - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 14. news-medical.net [news-medical.net]

- 15. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]

Navigating the Electrochemical Landscape: A Technical Guide to Calcium Tetrafluoroborate Electrolytes

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation energy storage solutions has propelled calcium-ion batteries (CIBs) into the spotlight, offering the promise of higher energy density and lower cost compared to their lithium-ion counterparts. Central to the performance and viability of CIBs is the electrolyte, which dictates the operational voltage range, cycling stability, and overall safety of the battery. Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) has emerged as a salt of significant interest for these electrolytes. This technical guide provides an in-depth analysis of the electrochemical window of Ca(BF₄)₂-based electrolytes, presenting key data, detailed experimental methodologies, and a visualization of the underlying electrochemical processes.

Data Presentation: Electrochemical Window of Ca(BF₄)₂ Electrolytes

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without significant oxidation or reduction. A wider ESW is crucial for enabling the use of high-voltage cathodes and high-capacity anodes, thereby maximizing the energy density of the battery. The ESW of Ca(BF₄)₂ is highly dependent on the solvent system, salt concentration, and operating temperature. Below is a summary of reported electrochemical windows for Ca(BF₄)₂ in various organic solvents.

| Salt Concentration | Solvent System | Temperature | Anodic Limit (V vs. Ca/Ca²⁺) | Cathodic Limit (V vs. Ca/Ca²⁺) | Total Window (V) | Reference |

| 1.0 M | Ethylene Carbonate:Propylene Carbonate (EC:PC) | Room Temperature | ~2.0 | ~-1.7 | ~3.7 | [1] |

| 0.45 M | Ethylene Carbonate:Propylene Carbonate (EC:PC) | 100 °C | >4.0 | Reversible Ca plating | >4.0 | [2] |

| 0.3 M | Ethylene Carbonate:Propylene Carbonate (EC:PC) | 100 °C | >4.0 | Reversible Ca plating | >4.0 | [3] |

| 0.5 M | Acetonitrile (ACN) | Room Temperature | Not specified | Reversible Ca plating | Not specified | [4] |

Experimental Protocols: Determination of the Electrochemical Window

The electrochemical window is typically determined using voltammetric techniques, such as cyclic voltammetry (CV) or linear sweep voltammetry (LSV), in a three-electrode electrochemical cell.

Objective:

To determine the anodic and cathodic stability limits of a Ca(BF₄)₂-based electrolyte.

Materials and Equipment:

-

Electrolyte: Calcium tetrafluoroborate (Ca(BF₄)₂) salt and high-purity, anhydrous organic solvent (e.g., EC:PC, ACN).

-

Working Electrode (WE): A material that is electrochemically inert within the expected potential window, such as stainless steel, platinum, or glassy carbon.

-

Reference Electrode (RE): A stable reference, typically a calcium metal wire or disc.

-

Counter Electrode (CE): A material with a large surface area to ensure that the current does not limit the electrochemical reactions, often a calcium metal foil or mesh.

-

Electrochemical Cell: A three-electrode cell designed for air-sensitive systems (e.g., a Swagelok-type cell or a glass cell).

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic and linear sweep voltammetry.

-

Inert Atmosphere Glovebox: A glovebox with an argon or nitrogen atmosphere with very low levels of water and oxygen (<0.1 ppm) is essential for all assembly and testing to prevent reactions with the highly reactive calcium metal and electrolyte components.

Methodology:

-

Electrolyte Preparation (inside a glovebox):

-

Dry the Ca(BF₄)₂ salt under vacuum at an elevated temperature (e.g., 120-150 °C) for at least 24 hours to remove any residual water.

-

Use anhydrous, battery-grade solvents.

-

Dissolve the dried Ca(BF₄)₂ salt in the chosen solvent to the desired concentration (e.g., 0.5 M). Stir the solution until the salt is completely dissolved.

-

-

Electrode Preparation (inside a glovebox):

-

Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Clean the polished electrode ultrasonically in a suitable solvent (e.g., acetone, then ethanol) and dry it thoroughly under vacuum.

-

Scrape the surface of the calcium metal for the reference and counter electrodes to expose a fresh, unpassivated surface.

-

-

Cell Assembly (inside a glovebox):

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Add the prepared electrolyte to the cell, ensuring that all electrodes are properly immersed.

-

Seal the cell to maintain the inert atmosphere.

-

-

Electrochemical Measurement (Cyclic Voltammetry):

-

Connect the cell to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: The open-circuit potential (OCP) of the cell.

-

Vertex Potentials: A wide potential range to probe both the anodic and cathodic limits (e.g., from -2.0 V to 5.0 V vs. Ca/Ca²⁺). The range can be adjusted in subsequent experiments based on the initial findings.

-

Scan Rate: A slow scan rate is typically used to allow for the detection of Faradaic currents, for example, 0.5 mV/s to 10 mV/s.[3][4]

-

Number of Cycles: Typically 1-3 cycles are sufficient to determine the electrochemical window.

-

-

Run the experiment and record the current response as a function of the applied potential.

-

-

Data Analysis:

-

Plot the resulting current versus potential (voltammogram).

-

The anodic limit is determined as the potential at which a sharp and sustained increase in the anodic (positive) current is observed, indicating the onset of electrolyte oxidation. A current density cutoff (e.g., 0.01 mA/cm²) is often used to define this limit.

-

The cathodic limit is identified by the potential at which a significant and continuous increase in the cathodic (negative) current occurs, corresponding to electrolyte reduction. The onset of reversible calcium plating and stripping is also observed at the cathodic end.

-

Mandatory Visualizations

Experimental Workflow for Determining the Electrochemical Window

Logical Relationships in Ca(BF₄)₂ Electrolyte Stability and SEI Formation

The stability of the Ca(BF₄)₂ electrolyte and the formation of a functional Solid Electrolyte Interphase (SEI) are critical for reversible calcium plating and stripping. The interplay between the salt anion and the solvent determines the composition and properties of the SEI.

Conclusion

The electrochemical window of this compound electrolytes is a critical parameter that influences the potential of calcium-ion batteries. While Ca(BF₄)₂ in carbonate solvents like EC:PC exhibits a wide electrochemical window, particularly at elevated temperatures, the formation of a stable and ionically conductive solid electrolyte interphase is paramount for achieving reversible calcium deposition. The relative stability of the BF₄⁻ anion compared to the solvent molecules leads to the formation of an organic-rich SEI, which is believed to be more permeable to Ca²⁺ ions, thereby enabling reversible plating and stripping. Further research into novel solvent systems and additives that can enhance the room-temperature performance and stability of Ca(BF₄)₂ electrolytes will be crucial for the advancement of practical calcium-ion batteries.

References

An In-depth Technical Guide to Calcium Tetrafluoroborate (CAS: 13814-93-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Calcium tetrafluoroborate (B81430), focusing on its physicochemical properties, safety and handling protocols, and relevant applications for the scientific community.

Physicochemical Properties

Calcium tetrafluoroborate, with the CAS number 13814-93-2, is an inorganic salt. It is typically available as a white, solid, or powdered substance.[1] The material is known to be hygroscopic and should be handled in a controlled environment to prevent moisture absorption.[1] While it is soluble in water[1][2][3][4], its stability in aqueous solutions can be a concern, as the tetrafluoroborate anion is susceptible to hydrolysis, particularly under certain drying protocols.[5] This necessitates careful preparation of anhydrous solutions for applications like electrolytes.[5]

| Property | Data | Reference |

| CAS Number | 13814-93-2 | [6] |

| Molecular Formula | Ca(BF₄)₂ | [6][7] |

| Molecular Weight | 213.69 g/mol | [6] |

| Appearance | White solid powder | [1] |

| Solubility | Soluble in water | [1][3][4] |

| Sensitivity | Hygroscopic | [1] |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used at all times.[7][9]

| Hazard Information | GHS Classification | Reference |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |

| Signal Word | Danger | [8][9] |

| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [8][9] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/sprayP264: Wash thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked up | [8][9] |

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7]

Experimental Protocols & Methodologies

Anhydrous Synthesis via Cation Exchange (Conceptual Workflow)

The preparation of high-purity, anhydrous this compound is critical for electrochemical applications to prevent unwanted side reactions from water.[5] While commercial sources are often hydrated, an anhydrous form can be synthesized. One potential method is through the use of a cation-exchange column.[5] The following diagram illustrates a conceptual workflow for such a synthesis.

References

- 1. This compound(1-) CAS#: 13814-93-2 [m.chemicalbook.com]

- 2. This compound(1-) | 13814-93-2 [chemicalbook.com]

- 3. Electrolyte additive,CAS#:13814-93-2,四氟硼酸钙, this compound(1-) [en.chemfish.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Theoretical Insights into the Ion Mobility of Calcium Tetrafluoroborate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The burgeoning field of calcium-ion (Ca-ion) batteries and the fundamental role of ion transport in various biological and chemical systems have spurred significant interest in understanding the mobility of calcium ions and their counterions in solution. Calcium tetrafluoroborate (B81430), Ca(BF₄)₂, has emerged as a salt of considerable importance, particularly as an electrolyte in next-generation energy storage technologies. Theoretical and computational studies provide a powerful lens through which to examine the intricate dance of ions and solvent molecules at the molecular level, offering insights that are often inaccessible through experimental means alone.

This technical guide delves into the theoretical methodologies used to study the ion mobility of calcium tetrafluoroborate. It outlines the computational protocols for molecular dynamics simulations, summarizes key theoretical findings related to ion solvation, and illustrates the workflow and conceptual relationships that govern ion transport in these systems.

Core Theoretical Concepts

The mobility of an ion in a solvent is fundamentally governed by its interactions with the surrounding solvent molecules and other ions. For Ca(BF₄)₂ electrolytes, theoretical studies focus on elucidating the solvation structure of the highly charged Ca²⁺ cation and the BF₄⁻ anion. Key factors influencing ion mobility include:

-

Solvation Shell: The arrangement and number of solvent molecules directly coordinating with an ion. A stable and bulky solvation shell can affect the effective size of the ion and its movement through the bulk solvent.

-

Ion Pairing: The formation of transient or stable pairs between the Ca²⁺ cation and the BF₄⁻ anion. Strong ion pairing can significantly hinder charge transport as it neutralizes the ionic charge and increases the effective size of the diffusing species.

-

Solvent Dynamics: The rate of exchange of solvent molecules between the first solvation shell and the bulk solvent.

Computational studies have investigated the solvation behavior of Ca(BF₄)₂ in various carbonate solvents, which are common in battery electrolytes. These studies indicate that the interaction of the Ca²⁺ ion with the carbonyl groups of the solvent molecules plays a primary role in delocalizing the cation's charge, more so than its interaction with the tetrafluoroborate counterions.

Data Presentation: Solvation Properties

While direct theoretical calculations of the ionic mobility and diffusion coefficients for Ca(BF₄)₂ are not extensively reported in publicly available literature, computational studies have provided valuable data on the thermodynamics of solvation. The Gibbs free energy of solvation (ΔG_solv) is a critical parameter that reflects the stability of the ion-solvent complex. A more negative value typically indicates a more stable solvated structure.

Below is a summary of calculated free energies of solvation for the Ca²⁺ ion in various neat and mixed carbonate solvents, as determined by combined molecular dynamics (MD) simulations and quantum mechanical (QM) calculations.

| Solvent System | Calculated Free Energy of Solvation (ΔG_solv) for Ca²⁺ |

| Ethyl Methyl Carbonate (EMC) | Highest (most favorable) |

| Ethylene (B1197577) Carbonate / Diethyl Carbonate (EC:DEC) Mixture | Highest (most favorable) |

| Other neat and mixed carbonates | Lower (less favorable) values |

| Note: This table summarizes qualitative findings from computational studies. Specific quantitative values are highly dependent on the computational model and parameters used and are not consistently reported across the literature. |

Experimental Protocols: Computational Methodology

The primary theoretical tool for studying ion mobility is Molecular Dynamics (MD) simulation . An MD simulation models the movement of atoms and molecules over time based on a defined force field, which describes the interatomic forces.

Key Steps in a Typical MD Simulation for Ion Mobility:

-

System Setup:

-

A simulation box is constructed containing a defined number of Ca²⁺ ions, BF₄⁻ ions, and solvent molecules (e.g., ethylene carbonate and propylene (B89431) carbonate) to represent a specific electrolyte concentration.

-

The initial positions of the molecules are typically random.

-

-

Force Field Selection:

-

A force field is chosen to describe the potential energy of the system. This includes terms for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

-

For systems involving Ca(BF₄)₂, force fields such as CHARMM have been utilized. The accuracy of the simulation is highly dependent on the quality of the force field parameters.

-

-

Energy Minimization:

-

The initial configuration is subjected to an energy minimization algorithm to remove any unfavorable steric clashes or high-energy interactions.

-

-

Equilibration:

-

The system is gradually brought to the desired temperature and pressure through a series of equilibration steps. This is crucial for obtaining a realistic representation of the system's behavior.

-

NVT Ensemble (Canonical): The system is simulated at constant Number of particles (N), Volume (V), and Temperature (T). This step allows the system to reach thermal equilibrium.

-

NPT Ensemble (Isothermal-Isobaric): The system is then simulated at constant Number of particles (N), Pressure (P), and Temperature (T). This allows the density of the simulation box to relax to its equilibrium value. This step is typically run for several nanoseconds.

-

-

Production Run:

-

Once equilibrated, the simulation is run for an extended period (the "production run") under a specific ensemble (e.g., NVE or NVT) to collect trajectory data.

-

The positions, velocities, and forces of all atoms are saved at regular intervals.

-

-

Analysis:

-

Mean Squared Displacement (MSD): The primary method for calculating the diffusion coefficient (D) is by analyzing the MSD of the ions over time. The MSD is calculated as: MSD(t) = <|r_i(t) - r_i(0)|²> where r_i(t) is the position of ion i at time t.

-

Einstein Relation: In three dimensions, the diffusion coefficient is related to the MSD by the Einstein relation: D = lim (t→∞) [MSD(t) / 6t]

-

Ionic Mobility (μ): The ionic mobility can then be estimated from the diffusion coefficient using the Nernst-Einstein equation: μ = |z|eD / k_B T where |z| is the absolute ionic charge, e is the elementary charge, k_B is the Boltzmann constant, and T is the temperature.

-

Structural Analysis: Trajectories are also analyzed to determine structural properties like the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another, and coordination numbers, which quantify the number of molecules in the solvation shell.

-

Mandatory Visualization

Computational Workflow Diagram

The following diagram illustrates the typical workflow for a theoretical study of ion mobility using molecular dynamics simulations.

Caption: Workflow for MD simulation of ion mobility.

Logical Relationships in Ion Mobility

The following diagram illustrates the conceptual relationships between key factors that influence the theoretically determined ion mobility of Ca²⁺ in an electrolyte solution.

Caption: Factors influencing Ca²⁺ ion mobility.

Conclusion

Theoretical studies, predominantly through molecular dynamics simulations, provide indispensable insights into the mechanisms of this compound ion mobility. While quantitative data on diffusion coefficients from these simulations remain sparse in the literature, the established computational protocols and qualitative findings on solvation structures offer a robust framework for future research. The interplay between strong Ca²⁺-solvent interactions, the potential for ion pairing, and the dynamics of the solvation shell are critical determinants of ion transport. Continued advancements in force field development and computational power will undoubtedly lead to more precise quantitative predictions, further aiding the rational design of electrolytes for next-generation batteries and enhancing our understanding of fundamental ionic processes.

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Calcium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium tetrafluoroborate (B81430), Ca(BF₄)₂, is a chemical compound with significant applications in various scientific fields, including as an electrolyte in calcium-ion batteries. A critical and often underestimated characteristic of this salt is its hygroscopic nature, which profoundly impacts its handling, storage, and performance in moisture-sensitive applications. This technical guide provides a comprehensive overview of the hygroscopic properties of calcium tetrafluoroborate, detailing its interaction with atmospheric moisture, proper handling and storage protocols, and the implications for its use in research and development. This document synthesizes available data to offer a practical resource for laboratory and drug development professionals.

The Hygroscopic Nature of this compound

This compound is inherently hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere. This property is primarily attributed to the formation of stable hydrates. Research has shown that commercially available this compound often exists as a hydrated complex, which has been structurally characterized as Ca(H₂O)₄(BF₄)₂ .[1][2] This indicates that four water molecules are directly coordinated to the calcium ion in the solid state.

The affinity for water necessitates stringent handling and storage procedures to maintain the material's anhydrous state, which is often crucial for its intended applications, particularly in electrochemistry where the presence of water can lead to undesirable side reactions.[1][2][3]

Quantitative Analysis of Water Content

Table 1: Thermogravimetric Analysis Data for this compound Hydrate (B1144303)

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 158 | 14.3 | Initial loss of approximately two water molecules. |

| 240 | 52.5 | Subsequent loss of remaining water and decomposition. |

Data sourced from Forero-Saboya et al. (2020) as cited in IUCr Journals.[1][2]

This data clearly demonstrates the presence of significant water content in the hydrated form of this compound and indicates that the water is lost in distinct steps upon heating.

Experimental Protocols for Hygroscopicity Determination

To quantify the hygroscopic nature of a substance like this compound, several established experimental methods can be employed. The following are detailed protocols for two common techniques.

Gravimetric Sorption Analysis (DVS Method)

Dynamic Vapor Sorption (DVS) is a highly sensitive method to determine the amount and rate of solvent vapor absorbed by a sample.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of anhydrous or the material to be tested is placed on a microbalance within the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake is continuously recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

-

Data Analysis: The change in mass at each RH step is used to generate a water sorption-desorption isotherm, which plots the percentage mass change against the relative humidity.

Static Method using Saturated Salt Solutions

This method provides a cost-effective way to assess hygroscopicity by creating controlled humidity environments in sealed chambers.

Methodology:

-

Sample Preparation: A sample of the material is accurately weighed into a pre-weighed container. The sample is dried to a constant weight in a vacuum oven at a suitable temperature.

-

Controlled Humidity Environment: A series of desiccators are prepared with saturated solutions of different salts to maintain specific relative humidities at a constant temperature (e.g., 25 °C).

-

Exposure: The open sample container is placed in a desiccator with a known relative humidity.

-

Equilibration and Measurement: The sample is stored for a defined period (e.g., 24 or 48 hours) or until a constant weight is achieved. The container is then removed, sealed, and re-weighed.

-

Data Collection: The percentage weight gain is calculated for each relative humidity level.

Handling and Storage of this compound

Given its hygroscopic and corrosive nature, strict protocols must be followed when handling and storing this compound to ensure both the integrity of the material and the safety of personnel.

Personal Protective Equipment (PPE)

Due to its classification as a corrosive substance that can cause severe skin burns and eye damage, the following PPE is mandatory:

-

Eye Protection: Tightly sealed safety goggles or a full-face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: A lab coat or chemical-resistant apron. In case of handling large quantities, chemical-resistant overalls may be necessary.

-

Respiratory Protection: In environments where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Storage Conditions

-

Inert Atmosphere: this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[4]

-

Dry Environment: The storage area must be cool and dry, away from any sources of moisture. A desiccator or a glove box is the ideal storage environment.[5]

-

Incompatible Materials: Store away from acids and oxidizing agents.

Handling Procedures

-

Weighing: Weighing should be performed as quickly as possible in a controlled environment, such as a glove box or a fume hood with low ambient humidity, to minimize moisture absorption.[4] For applications requiring anhydrous conditions, pre-weighed vials prepared in an inert atmosphere are recommended.[4]

-

Dispensing: Use clean, dry spatulas and glassware.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. The spill area should then be cleaned with a damp cloth (use with caution, as the material reacts with water) and ventilated.

Safety and First Aid

This compound is classified as a hazardous substance. The following safety and first aid measures are crucial:

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Logical Workflow for Handling Hygroscopic this compound

The following diagram illustrates the decision-making process and workflow for handling this compound in a research setting.

References

Safeguarding Research: A Technical Guide to Handling Calcium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of Calcium Tetrafluoroborate (B81430) (Ca(BF₄)₂). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research and development activities. Calcium tetrafluoroborate is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] This document outlines the necessary precautions, personal protective equipment (PPE), emergency procedures, and handling protocols to mitigate the risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are acute oral toxicity and severe corrosive effects on skin and eyes.[1][2]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 1/1B | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2] |

Hazard Pictograms:

-

GHS05 (Corrosion): Indicates the substance can cause severe skin burns and eye damage.[3]

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin irritation or is harmful if swallowed.[3]

Physical and Chemical Properties

While extensive quantitative data is not available in all public records, the following properties are noted:

| Property | Data |

| Physical Form | Solid[3] |

| Solubility | Soluble in water. |

Exposure Controls and Personal Protection

Strict adherence to the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Engineering Controls

-

Use of a chemical fume hood is recommended, especially when handling powders to avoid dust formation.[5]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Conforms to EN 166 (EU) or NIOSH (US) standards.[1][2] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4][6] A lab coat or chemical-resistant clothing is required. For significant risk of exposure, a full-body chemical splash suit may be necessary.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter conforming to EN 143 or equivalent.[2][5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and exposure.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Store locked up.[1] Keep away from incompatible materials such as acids.[5]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

| Exposure Route | First-Aid Protocol |

| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |

| In Case of Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Application of calcium gluconate gel may be necessary. Seek immediate medical attention.[6][8] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1] |

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel to a safe area.[1]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Clean-up: Wear appropriate PPE. Sweep up and shovel the material into a suitable, closed container for disposal. Avoid generating dust.[4][5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]

Experimental Safety Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, its hazard classifications for skin corrosion and eye irritation are determined by standardized in vitro methods, which are now used as replacements for traditional animal testing.

Methodology for Skin Corrosion Testing

The potential for a chemical to cause skin corrosion is typically assessed using reconstructed human epidermis (RhE) models, following OECD Test Guideline 431.

-

Model System: A three-dimensional human skin model that mimics the biochemical and physiological properties of the human epidermis is used.

-

Exposure: The test chemical is applied topically to the surface of the skin model for specific exposure times (e.g., 3 minutes, 1 hour, and 4 hours).

-

Viability Assessment: After exposure, the cell viability is determined using a colorimetric assay, such as the MTT assay. This measures the metabolic activity of the tissue.

-

Classification: The reduction in cell viability compared to a negative control is used to classify the substance. A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.

Methodology for Eye Irritation Testing

Serious eye damage or irritation potential is often evaluated using reconstructed human cornea-like epithelium (RhCE) models (OECD Test Guideline 492) or bovine corneal opacity and permeability (BCOP) tests (OECD Test Guideline 437).

-

Model System: An in vitro model, such as a reconstructed human corneal epithelium or an isolated bovine cornea, is utilized.

-

Exposure: The test substance is applied to the surface of the corneal model.

-

Endpoint Measurement: For RhCE models, cell viability is measured (similar to skin corrosion testing). For the BCOP test, two endpoints are measured: corneal opacity (cloudiness) and permeability (the amount of a fluorescent dye that passes through the cornea).

-

Classification: The results are used to calculate an in vitro score, which then predicts the potential for the chemical to cause serious eye damage (Category 1) or eye irritation (Category 2).

Visualizing Safety Protocols

To aid in the practical application of these safety measures, the following diagrams illustrate key workflows.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. criver.com [criver.com]

- 5. mattek.com [mattek.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. cpsc.gov [cpsc.gov]

- 8. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Methodological & Application

Calcium Tetrafluoroborate as an Electrolyte in Calcium-Ion Batteries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) as an electrolyte in calcium-ion batteries (CIBs). It is intended to guide researchers in the preparation, characterization, and application of this electrolyte system.

Introduction

Calcium-ion batteries are a promising next-generation energy storage technology due to the high natural abundance, low cost, and high theoretical volumetric capacity of calcium metal (2073 mAh cm⁻³). A key challenge in the development of CIBs is the identification of suitable electrolytes that enable reversible calcium plating and stripping. Calcium tetrafluoroborate (Ca(BF₄)₂) dissolved in organic carbonate solvents has emerged as one of the pioneering electrolyte systems demonstrating this capability, albeit with specific operational requirements and challenges.[1][2][3] This document outlines the properties, preparation, and electrochemical testing of Ca(BF₄)₂-based electrolytes.

Physicochemical Properties and Electrochemical Performance

Ca(BF₄)₂ in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) has been shown to facilitate quasi-reversible calcium deposition and dissolution.[2][3][4][5] However, its performance is highly dependent on operating conditions, particularly temperature.

Key Performance Characteristics:

-

Operating Temperature: Optimal performance for reversible calcium plating/stripping is typically achieved at elevated temperatures, ranging from 75°C to 100°C.[2][5][6][7] Room temperature operation has been reported, but often with larger overpotentials and lower efficiencies.[4]

-

Electrochemical Window: The electrolyte exhibits an electrochemical stability window of up to 4.0 V vs. Ca/Ca²⁺.[2]

-

Solid Electrolyte Interphase (SEI): A passivating SEI layer is formed on the calcium metal anode. This layer is composed of organic decomposition products from the carbonate solvents, as well as inorganic species such as calcium fluoride (B91410) (CaF₂) and borate (B1201080) species (BO₃-like compounds) derived from the anion.[3][4] The composition of the SEI is crucial for enabling Ca²⁺ transport.

-

Coulombic Efficiency: The coulombic efficiency for calcium plating and stripping can be low, with values around 40% reported at 100°C, indicating significant side reactions.[2][3][4] However, higher efficiencies of up to 95% have been claimed at room temperature, though this may be associated with reduced side reactions at lower temperatures.[4]

Quantitative Data Summary